Pyrazole, 4-chloro-1-(2-methylbenzoyl)-
Overview
Description
Pyrazole, 4-chloro-1-(2-methylbenzoyl)-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a 2-methylbenzoyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For Pyrazole, 4-chloro-1-(2-methylbenzoyl)- , a common synthetic route involves the cyclocondensation of 4-chloro-1-(2-methylbenzoyl)hydrazine with appropriate carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages like reduced reaction times, higher yields, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrazole, 4-chloro-1-(2-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different pyrazole derivatives.
Substitution: Commonly involves the replacement of the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, Pyrazole, 4-chloro-1-(2-methylbenzoyl)- is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs targeting various diseases .
Industry: In the industrial sector, pyrazole derivatives are used as corrosion inhibitors, dyes, and pigments. They also find applications in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Pyrazole, 4-chloro-1-(2-methylbenzoyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes .
Comparison with Similar Compounds
Pyrazole: The parent compound with a simple five-membered ring structure.
4-Chloropyrazole: Similar structure but lacks the 2-methylbenzoyl group.
1-Benzoylpyrazole: Contains a benzoyl group but lacks the chlorine atom.
Uniqueness: Pyrazole, 4-chloro-1-(2-methylbenzoyl)- is unique due to the presence of both the chlorine atom and the 2-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(4-chloropyrazol-1-yl)-(2-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)11(15)14-7-9(12)6-13-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRMVGIANQWAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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